molecular formula C19H40O10 B1676801 Nonaethylene Glycol Monomethyl Ether CAS No. 6048-68-6

Nonaethylene Glycol Monomethyl Ether

Cat. No. B1676801
CAS RN: 6048-68-6
M. Wt: 428.5 g/mol
InChI Key: VVHAVLIDQNWEKF-UHFFFAOYSA-N
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Description

Nonaethylene Glycol Monomethyl Ether (also known as 2,5,8,11,14,17,20,23,26-Nonaoxaoctacosan-28-ol) is a compound with the molecular formula C19H40O10 . It is a transparent and odorless liquid that serves as a versatile solvent across diverse industries, including pharmaceuticals, paints, and inks . This compound has gained prominence for its solvent properties, facilitating the solubility of drugs and enhancing their permeability through cell membranes .


Synthesis Analysis

The synthesis of Nonaethylene Glycol Monomethyl Ether involves several steps . The process starts with the reaction of a compound of formula (I), where LG is a suitable leaving group, with triethylene glycol monomethyl ether in the presence of a coupling agent. This prepares hexaethylene glycol monobenzyl monomethyl ether. This compound is then hydrogenated to prepare hexaethylene glycol monomethyl ether. The hexaethylene glycol monomethyl ether is then reacted with a compound of formula (I) in the presence of a coupling agent to prepare nonaethylene glycol monobenzyl monomethyl ether. Finally, nonaethylene glycol monobenzyl monomethyl ether is hydrogenated to prepare nonaethylene glycol monomethyl ether .


Molecular Structure Analysis

The molecular weight of Nonaethylene Glycol Monomethyl Ether is 428.515 Da . It has 10 hydrogen bond acceptors and 1 hydrogen bond donor .


Chemical Reactions Analysis

Nonaethylene Glycol Monomethyl Ether is a PEG-based PROTAC linker that can be used in the synthesis of PROTACs . The hydrophilic PEG spacer increases solubility in aqueous media .


Physical And Chemical Properties Analysis

Nonaethylene Glycol Monomethyl Ether has a density of 1.1±0.1 g/cm3, a boiling point of 490.1±40.0 °C at 760 mmHg, and a flash point of 250.2±27.3 °C . It has a molar refractivity of 107.3±0.3 cm3, a polar surface area of 103 Å2, and a molar volume of 396.9±3.0 cm3 .

Scientific Research Applications

Crystallinity and Molecular Structure

Nonaethylene glycol monomethyl ether and similar ethylene oxide oligomers exhibit crystalline properties, which can be characterized through X-ray scattering, Raman scattering, infrared spectroscopy, and differential scanning calorimetry. This crystallinity is akin to that seen in high molecular weight poly(ethylene oxide), with a lamellar crystal habit. The insights into the crystalline structure of such ethers are important for understanding their physical properties and applications in material science and polymer chemistry (Marshall et al., 1981).

Metal-ion Complexation

The ability of noncyclic poly(oxyethylene) derivatives, including nonaethylene glycol monomethyl ether, to complex with alkali and alkaline earth metal ions has been studied. These compounds exhibit strong extracting power for certain metal ions, akin to crown ethers. The number of oxyethylene units in the compound significantly impacts its extracting abilities, with a higher number of units enhancing this property. Such complexation abilities have implications in fields like analytical chemistry and environmental science (Yanagida et al., 1977).

Molecular Self-Organization in Surfactant Systems

In studies focusing on nonionogenic surfactants like decaethylene glycol monododecyl ether, molecular self-organization in aqueous solutions and liquid-crystalline states have been characterized. This is particularly relevant for understanding the behavior of surfactants in various phases and can inform applications in detergents, emulsifiers, and in the pharmaceutical industry (Selivanova et al., 2008).

Surfactant Behavior and Micellar Size Changes

Nonaethylene glycol derivatives, when used as surfactants, show changes in micellar size and shape in response to concentration and environmental conditions. This understanding is crucial in the formulation of various industrial and pharmaceutical products, where the behavior of surfactants under different conditions can significantly impact the product's performance and stability (Băran et al., 2019).

Pharmacokinetic Studies

Pharmacokinetic studies have been conducted on octaethylene glycol monodecyl ether, a related compound, providing insights into the absorption and distribution of such compounds in biological systems. This kind of research is vital for the development of drug delivery systems and for understanding the interactions of these compounds within the body (Kim et al., 2017).

Reversible Oxidation in Aqueous Solutions

Research on the oxidation properties of compounds like tellurophene, which is structurally similar to nonaethylene glycol monomethyl ether, demonstrates the potential of these compounds in fields like electrochemistry and materials science. Their reversible oxidation properties are significant for the development of sensors, batteries, and other electronic devices (McCormick et al., 2013).

Solid-Phase Microextraction and Chromatography

The use of nonaethylene glycol derivatives in solid-phase microextraction, especially in chromatographic techniques, has been explored. These compounds are effective in extracting both polar and non-polar analytes, demonstrating their utility in analytical chemistry for sample preparation and analysis (Yun, 2003).

Safety And Hazards

When handling Nonaethylene Glycol Monomethyl Ether, it is advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes . Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas . Keep people away from and upwind of spill/leak .

properties

IUPAC Name

2-[2-[2-[2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H40O10/c1-21-4-5-23-8-9-25-12-13-27-16-17-29-19-18-28-15-14-26-11-10-24-7-6-22-3-2-20/h20H,2-19H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVHAVLIDQNWEKF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCOCCOCCOCCOCCOCCOCCOCCOCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H40O10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00462861
Record name Nonaethylene Glycol Monomethyl Ether
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00462861
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

428.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Nonaethylene Glycol Monomethyl Ether

CAS RN

6048-68-6
Record name Nonaethylene Glycol Monomethyl Ether
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00462861
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A solution of nonaethylene glycol benzyl methyl ether (10 g, 19.3 mmol) in ethanol (200 mL) was shaken with 10% palladium on activated charcal (Aldrich, 1.0 g) under hydrogen at 344.7 kPa (50 psi) on a Parr apparatus for 3 h. The catalyst was filtered off (Celite™), and the filtrate was concentrated in vacuo and dried by evaporation of toluene to provide nonaethylene glycol monomethyl ether as an oil (8.17 g, 99%), 1H-NMR (DMSO-d6) δ: 4.56 (t, 1 OH), 3.60-3.35 (m, 36, 18 OCH2), 3.22 (s, 3, CH3).
Name
nonaethylene glycol benzyl methyl ether
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
8
Citations
MS Evans, GB Maglinger, GM Gayhart… - Clin Dermatol Res …, 2020 - researchgate.net
… compound, benzonatate, was previously shown to strongly inhibit Na+ currents, but other PEG-containing compounds tested in this study, nonaethylene glycol monomethyl ether and …
Number of citations: 0 www.researchgate.net
P Kusch, C Rieser, G Knupp, T Mang - Journal of analytical and applied …, 2015 - Elsevier
… For this reason, the determination of peak areas of nonaethylene glycol monomethyl ether, decaethylene glycol monomethyl ether, and undecaethylene glycol monomethyl ether was …
Number of citations: 4 www.sciencedirect.com
SJ Hermansky, HW Leung - Food and chemical toxicology, 1997 - Elsevier
The methoxy polyethylene glycols (MPEGs), also referred to as polyethylene glycol methyl ethers, are high molecular weight polymers similar in structure and nomenclature to the …
Number of citations: 10 www.sciencedirect.com
H Loth, U Foltin - Journal of controlled release, 1998 - Elsevier
… Nonaethylene glycol monomethyl ether chloride: Heptaethylene glycol monomethyl ether (1 … Nonaethylene glycol monomethyl ether chloride: bp 189C (at 10 −3 mbar), n D 20 =1.4592 (…
Number of citations: 12 www.sciencedirect.com
S Maifadi, SD Mhlanga, EN Nxumalo, MM Motsa… - Journal of Water …, 2020 - Elsevier
Discharge of personal care products from salons through the sanitary sewer system has recently become a new generation environmental concern. This study presents a detailed assay …
Number of citations: 8 www.sciencedirect.com
A Cappelli, S Galeazzi, G Giuliani, M Anzini… - …, 2009 - ACS Publications
Two methyl end-capped oligo(ethylene glycol) esters (1a,b) of benzofulvene derivative BF1 were synthesized and induced to polymerize spontaneously by solvent removal to give poly-…
Number of citations: 41 pubs.acs.org
GM Pitch - 2021 - search.proquest.com
… Triethylene glycol monomethyl ether (>98.0%), hexaethylene glycol monomethyl ether (>96.0%), and nonaethylene glycol monomethyl ether (>93.0%) were obtained from TCI America …
Number of citations: 3 search.proquest.com
PL Stefko, J Denzel, I Hickey - Journal of Pharmaceutical …, 1961 - Wiley Online Library
… in anesthetized cats by irritating the trachea with insufflation of powdered soap to demonstrate the cough suppressant activity of benzonatate (nonaethyleneglycol monomethyl ether pn-…
Number of citations: 14 onlinelibrary.wiley.com

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